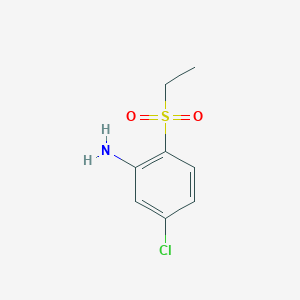

5-Chloro-2-(ethanesulfonyl)aniline

Description

Significance of Aniline (B41778) Derivatives as Synthetic Intermediates

Aniline, the simplest aromatic amine, and its derivatives are foundational materials in modern organic synthesis. wikipedia.org Their importance stems from the reactivity of the aniline scaffold, which serves as a versatile precursor for a vast array of more complex molecules. sci-hub.se The amino group (–NH₂) powerfully activates the aromatic ring, making it highly susceptible to electrophilic substitution reactions at the ortho and para positions. wikipedia.org

Aniline derivatives are indispensable in numerous industrial sectors:

Dyes and Pigments: Aniline is a historic and vital precursor for a wide range of dyes. sci-hub.sebloomtechz.com

Polymers: A primary industrial use of aniline is in the manufacturing of methylene (B1212753) diphenyl diisocyanate (MDI), a key component in the production of rigid polyurethane foams and elastomers. researchgate.net

Pharmaceuticals: The aniline structure is a common feature in many pharmaceutical agents. It serves as a starting material for drugs such as paracetamol and various sulfonamides. sci-hub.seresearchgate.net

Agrochemicals: Many herbicides, pesticides, and fungicides are synthesized from aniline-based intermediates. bloomtechz.comresearchgate.net

Furthermore, the amino group can be chemically transformed through diazotization to create a diazonium salt. wikipedia.org This intermediate is exceptionally useful, as the diazonium group can be replaced by a wide variety of other functional groups (e.g., –OH, –CN, halogens) through well-established methods like the Sandmeyer reaction, greatly expanding the synthetic utility of aniline derivatives. wikipedia.org From a supramolecular perspective, the amino group's capacity for hydrogen bonding is also a critical factor in crystal engineering. researchgate.net

Importance of Sulfonamide Functionalities in Chemical Structures

The sulfonamide functional group, characterized by the structure R−S(=O)₂−NR₂, is a cornerstone of medicinal chemistry. wikipedia.org Its discovery as a pharmacophore led to the development of the first broad-spectrum antibacterial "sulfa drugs". nih.gov Today, this functional group is present in a multitude of therapeutic agents with a wide range of biological activities, including diuretic, hypoglycemic, anti-inflammatory, antitumor, and antiviral properties. wikipedia.orgnih.gov

The significance of the sulfonamide group can be attributed to several key features:

Chemical Stability: The sulfonamide group is relatively unreactive under many physiological and synthetic conditions. wikipedia.org

Structural Rigidity: The geometry of the sulfonamide linkage is well-defined and rigid, which often results in the formation of highly crystalline compounds. This property is historically useful for the chemical derivatization and identification of amines. wikipedia.org

Hydrogen Bonding: The N-H and S=O moieties of a primary or secondary sulfonamide can act as hydrogen bond donors and acceptors, respectively. This allows sulfonamides to bind effectively to biological targets such as enzymes. nih.govontosight.ai

Beyond linear sulfonamides, cyclic versions known as sultams are also important, appearing in anti-inflammatory and anticonvulsant drugs. wikipedia.org The versatility and drug-like properties of the sulfonamide moiety ensure its continued prominence in the design of new bioactive molecules. nih.gov

Overview of Research Trends in Halogenated Anilines and Sulfonyl-Substituted Aromatics

Current research continues to leverage and expand the utility of halogenated anilines and sulfonyl-substituted aromatics, driven by the need for novel materials, synthetic methods, and therapeutic agents.

Halogenated Anilines: The introduction of halogen atoms onto an aniline ring profoundly modifies its chemical properties. Recent research trends include:

Supramolecular Chemistry: Perhalogenated anilines are being explored as bifunctional molecules in crystal engineering, capable of acting as donors for both hydrogen and halogen bonds, which are directional noncovalent interactions. nih.gov

Natural Products: While long considered to be exclusively synthetic, certain toxic halogenated anilines, such as 2,4,6-tribromoaniline, have been identified as natural products biosynthesized by marine microalgae. rsc.org

Medicinal Chemistry: The incorporation of halogens is a common strategy in drug design, and new halogen-containing drugs are approved annually. mdpi.com Consequently, novel and efficient methods for the synthesis of halogenated anilines remain an active area of investigation. nih.gov

Environmental Science: The formation of halogenated anilines as disinfection byproducts during water chlorination is a subject of study, as these compounds can be derived from the breakdown of pharmaceuticals and other anthropogenic chemicals. acs.org

Sulfonyl-Substituted Aromatics: The sulfonyl group continues to be a focus of innovation in synthetic and materials chemistry:

Synthetic Strategy: Sulfonation is a reversible reaction, allowing the sulfonic acid group to be used as a "blocking group." It can be temporarily installed on an aromatic ring to direct other electrophiles to specific positions before being removed. masterorganicchemistry.comnumberanalytics.com

Novel Reagents: Aryl sulfonyl fluorides have gained significant interest as alternatives to the more common sulfonyl chlorides. They exhibit unique stability and reactivity, making them valuable in chemical biology as probes and for creating robust chemical linkages. nih.gov

Cross-Coupling Reactions: Desulfinative cross-coupling has emerged as a powerful technique in pharmaceutical research. This method uses aryl sulfinates or their precursors to form carbon-carbon bonds, overcoming challenges associated with problematic substrates in traditional palladium-catalyzed reactions like the Suzuki–Miyaura coupling. acs.org

Focus on 5-Chloro-2-(ethanesulfonyl)aniline

The compound this compound is a member of both the halogenated aniline and arylsulfonyl chemical classes. Its structure consists of an aniline ring substituted with a chlorine atom at the 5-position and an ethanesulfonyl group (–SO₂CH₂CH₃) at the 2-position.

| Property | Data | Source(s) |

| CAS Number | 873980-17-7 | bldpharm.comarctomsci.com |

| Molecular Formula | C₈H₁₀ClNO₂S | bldpharm.comarctomsci.com |

| Molecular Weight | 219.69 g/mol | arctomsci.com |

| Canonical SMILES | CCS(=O)(=O)C1=C(C=C(C=C1)Cl)N | bldpharm.com |

While extensive, peer-reviewed studies detailing specific applications of this compound are not abundant in public literature, its structure strongly suggests its role as a valuable synthetic intermediate. Chemical catalogs list it as a building block for researchers. bldpharm.combldpharm.com The functional groups present—a nucleophilic amine, a halogen, and a sulfonyl group—provide multiple reaction sites for constructing more complex molecules.

The synthesis of this compound would likely involve multi-step pathways common in industrial organic chemistry, such as the reduction of a corresponding nitroaromatic precursor like 5-chloro-2-nitroaniline. google.comchemicalbook.com The ethanesulfonyl group could be introduced before or after other transformations. Given that related structures are used as precursors for pharmaceuticals, it is highly probable that this compound serves a similar purpose in the development of new chemical entities for medicinal or agricultural applications.

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-ethylsulfonylaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO2S/c1-2-13(11,12)8-4-3-6(9)5-7(8)10/h3-5H,2,10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSXGJBQAKLPYKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)C1=C(C=C(C=C1)Cl)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 Chloro 2 Ethanesulfonyl Aniline

Direct Synthesis Approaches to 5-Chloro-2-(ethanesulfonyl)aniline

Direct synthesis methods commence with a substituted aniline (B41778), introducing the ethanesulfonyl group onto the aromatic ring. These approaches leverage the directing effects of the existing amino and chloro substituents.

Electrophilic Sulfonylation Strategies

A plausible direct route to this compound involves the electrophilic sulfonylation of 4-chloroaniline (B138754). In this approach, the amino group, being a potent activating ortho-, para-director, and the chloro group, a deactivating ortho-, para-director, collectively guide the incoming electrophile. The primary challenge is to achieve selective monosulfonylation at the C-2 position, ortho to the amino group and meta to the chloro group.

The reaction typically employs ethanesulfonyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). The amino group's high reactivity can lead to side reactions, including N-sulfonylation. To mitigate this, protection of the amino group, for instance by acetylation to form 4-chloroacetanilide, may be employed prior to sulfonylation. Following the Friedel-Crafts sulfonylation, a deprotection step (e.g., acid or base hydrolysis) would be required to regenerate the free aniline.

An alternative, more direct method, inspired by electrochemical synthesis of related sulfones, could involve the reaction of 4-chloroaniline with ethanesulfinic acid under oxidative conditions. This method has been shown to produce ortho-sulfonylated anilines. nih.govrsc.org

Table 1: Representative Conditions for Electrophilic Sulfonylation

| Starting Material | Reagent | Catalyst / Conditions | Product |

| 4-Chloroaniline | Ethanesulfonyl chloride | Lewis Acid (e.g., AlCl₃) | This compound |

| 4-Chloroacetanilide | Ethanesulfonyl chloride | Lewis Acid (e.g., AlCl₃) | N-(5-Chloro-2-(ethanesulfonyl)phenyl)acetamide |

| 4-Chloroaniline | Ethanesulfinic acid | Electrochemical Oxidation | This compound |

This table presents plausible reaction schemes based on established chemical principles. Actual yields and optimal conditions would require experimental validation.

Nucleophilic Aromatic Substitution Preceding Sulfonylation

This strategy is less common for this specific target but is theoretically possible. It would begin with a molecule already containing the chloro and amino groups, with a suitable leaving group at the C-2 position. For instance, starting with 2,5-dichloroaniline, a nucleophilic substitution with a sulfur nucleophile like sodium ethanethiolate could be attempted. The subsequent oxidation of the resulting thioether to the sulfone would yield the final product. However, activating the C-2 position for nucleophilic attack in the presence of an amino group is challenging, making this a less favorable route.

Precursor-Based Synthesis Strategies for this compound

Precursor-based strategies are often more versatile and controllable. These methods typically involve the synthesis of a nitroarene precursor, which is then reduced in the final step to yield the desired aniline. The most logical precursor for this target is 5-chloro-2-(ethanesulfonyl)nitrobenzene .

The synthesis of this nitro precursor can be envisioned starting from chlorobenzene.

Friedel-Crafts Sulfonylation: Chlorobenzene can be reacted with ethanesulfonyl chloride in the presence of a Lewis acid catalyst. Due to the ortho-, para-directing nature of the chlorine atom, the primary product is expected to be 1-chloro-4-(ethanesulfonyl)benzene. nih.govrsc.org

Nitration: The subsequent nitration of 1-chloro-4-(ethanesulfonyl)benzene using a mixture of nitric acid and sulfuric acid would introduce a nitro group. The powerful meta-directing effect of the ethanesulfonyl group, combined with the ortho-directing effect of the chloro group, would selectively direct the nitration to the C-2 position, yielding 5-chloro-2-(ethanesulfonyl)nitrobenzene. doubtnut.comrsc.org

Reduction of Nitroarene Precursors to the Aniline Moiety

The final and crucial step in this strategy is the reduction of the nitro group in 5-chloro-2-(ethanesulfonyl)nitrobenzene to the corresponding amine. This transformation can be accomplished using various established methods.

Catalytic hydrogenation is a widely used, clean, and efficient method for the reduction of nitroarenes. This process involves reacting the nitro compound with hydrogen gas in the presence of a metal catalyst.

Commonly used catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel. The reaction is typically carried out in a solvent such as ethanol, methanol, or ethyl acetate (B1210297) under a hydrogen atmosphere, which can range from atmospheric pressure to higher pressures in a specialized apparatus. The reaction conditions, such as temperature, pressure, and catalyst loading, are optimized to ensure complete reduction of the nitro group without affecting the chloro or ethanesulfonyl functionalities. Dehalogenation can be a potential side reaction, but careful selection of the catalyst and conditions can minimize this. hcmuaf.edu.vn

Table 2: Typical Conditions for Catalytic Hydrogenation of Nitroarenes

| Nitroarene Precursor | Catalyst | Solvent | H₂ Pressure | Temperature |

| 5-Chloro-2-(ethanesulfonyl)nitrobenzene | 5-10% Pd/C | Ethanol | 1-5 atm | Room Temp. - 50°C |

| 5-Chloro-2-(ethanesulfonyl)nitrobenzene | Raney Nickel | Methanol | 5-10 atm | 50-80°C |

| 5-Chloro-2-(ethanesulfonyl)nitrobenzene | PtO₂ (Adams' catalyst) | Ethyl Acetate | 1-3 atm | Room Temp. |

This table provides illustrative conditions based on general procedures for nitroarene reduction. Specific parameters may vary.

Alternatively, the reduction can be achieved using various chemical reducing agents. These methods are often preferred in laboratory settings due to their operational simplicity.

A classic and effective method is the use of a metal in an acidic medium, such as tin (Sn) or iron (Fe) powder in the presence of hydrochloric acid (HCl). The reaction proceeds through a series of electron transfer steps from the metal to the nitro group, with the acid providing the necessary protons.

Another common reagent is stannous chloride (SnCl₂) in a concentrated acidic solution or an organic solvent like ethanol. This reagent is known for its chemoselectivity in reducing nitro groups in the presence of other reducible functionalities.

For milder conditions, transfer hydrogenation can be employed. This involves using a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or hydrazine, in the presence of a catalyst like Pd/C. This method avoids the need for gaseous hydrogen and high-pressure equipment. A combination of zinc powder and ammonium chloride in an aqueous/alcoholic medium is another effective system for this transformation. rasayanjournal.co.in

Table 3: Selected Metal and Non-Metal Reagents for Nitro Group Reduction

| Reagent System | Solvent | Typical Conditions |

| Iron (Fe) / Hydrochloric Acid (HCl) | Water / Ethanol | Reflux |

| Tin (Sn) / Hydrochloric Acid (HCl) | Ethanol | Reflux |

| Stannous Chloride (SnCl₂) | Ethanol / HCl | Room Temp. - Reflux |

| Zinc (Zn) / Ammonium Chloride (NH₄Cl) | Water / Methanol | Room Temp. - 50°C |

| Sodium Dithionite (Na₂S₂O₄) | Water / THF | Room Temp. |

This table summarizes common reagent systems for nitro reduction, offering a range of options based on desired reactivity and conditions.

Functional Group Interconversions and Modifications on Pre-functionalized Anilines

A primary strategy for synthesizing this compound involves the chemical alteration of functional groups on an already substituted aniline molecule. This approach leverages the existing molecular framework to introduce the desired ethanesulfonyl group.

One common method is the transformation of a related aniline derivative. For instance, a process for preparing 5-chloro-2-(2,4-dichlorophenoxy)aniline (B1594767) involves the reduction of its nitro precursor, 5-chloro-2-(2,4-dichlorophenoxy)nitrobenzene. google.com This type of reduction, converting a nitro group to an amine, is a fundamental functional group interconversion in organic synthesis. ub.edu While this specific example leads to a different final product, the principle of reducing a nitro group on a chlorinated aromatic ring to form an aniline is directly applicable.

The introduction of the sulfonyl group can also be viewed as a functional group modification. The ethanesulfonyl group is typically installed by reacting a suitable aniline precursor with ethanesulfonyl chloride. scienceopen.comchemicalbook.com This reaction forms a sulfonamide linkage, a robust and common functional group in medicinal and materials chemistry.

Derivatization of Substituted Anilines with Ethanesulfonyl Chlorides

A direct and widely utilized method for the synthesis of this compound is the derivatization of a substituted aniline with ethanesulfonyl chloride. scienceopen.comchemicalbook.com This electrophilic substitution reaction targets the amino group of the aniline.

In a typical procedure, 2-amino-4-chlorotoluene or a similar substituted aniline would be reacted with ethanesulfonyl chloride in the presence of a base. The base serves to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the formation of the desired sulfonamide product. The choice of solvent and base is crucial for optimizing the reaction yield and minimizing side products.

The reactivity of ethanesulfonyl chloride makes it a suitable reagent for this transformation. nih.gov It is a key intermediate in the synthesis of various compounds, including those with therapeutic applications. chemicalbook.comresearchgate.net The reaction conditions, such as temperature and reaction time, would be optimized to ensure complete conversion and high purity of the final product.

Considerations for Green Chemistry and Sustainable Synthesis

The principles of green chemistry are increasingly important in chemical synthesis, aiming to reduce environmental impact and improve efficiency. The synthesis of this compound is no exception, with significant focus on solvent choice and waste reduction.

Solvent Selection and Optimization

The selection of an appropriate solvent is a critical aspect of green chemistry. nih.govscienceopen.com Ideally, solvents should be non-toxic, renewable, and have a minimal environmental footprint. Water is often considered a green solvent due to its abundance and lack of toxicity. researchgate.netmdpi.com Research has explored the use of aqueous conditions for reactions involving anilines and acid chlorides, demonstrating the feasibility of moving away from traditional volatile organic compounds. researchgate.net

Solvent selection guides have been developed to aid chemists in choosing more environmentally benign solvents. scribd.com These guides often rank solvents based on factors like safety, health, and environmental impact. For instance, ethyl acetate is considered a greener alternative to chlorinated solvents like dichloromethane. nih.gov The optimization of a synthesis process may involve screening a variety of green solvents to find the one that provides the best balance of reaction efficiency and environmental performance.

Atom Economy and Waste Minimization in Preparation

Atom economy is a core principle of green chemistry that focuses on maximizing the incorporation of all materials used in a chemical reaction into the final product. numberanalytics.comacs.org High atom economy reactions generate less waste, making them more sustainable and cost-effective.

Strategies to improve atom economy and minimize waste include:

Catalytic Processes: Utilizing catalysts can enable reactions to proceed with higher efficiency and selectivity, reducing the need for stoichiometric reagents and minimizing waste.

Process Optimization: Carefully controlling reaction conditions such as temperature, pressure, and reactant ratios can maximize the yield of the desired product and reduce the formation of byproducts.

Waste Valorization: Exploring potential uses for any byproducts generated can turn a waste stream into a valuable resource.

By focusing on functional group interconversions, direct derivatization, and the integration of green chemistry principles, the synthesis of this compound can be achieved in an efficient and environmentally responsible manner.

Advanced Analytical Methodologies for Characterization and Quantification

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of 5-Chloro-2-(ethanesulfonyl)aniline, offering insights into its electronic and structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: In the proton NMR spectrum of aniline (B41778), the parent compound, signals for the aromatic protons typically appear between δ 6.5 and 7.5 ppm, while the amine protons are often observed as a broad singlet. hmdb.cachemicalbook.com For substituted anilines like this compound, the chemical shifts of the aromatic protons are influenced by the electronic effects of the chloro and ethanesulfonyl groups. For instance, in 2,5-dichloroaniline, the aromatic protons appear at δ 7.13-7.10 (m, 1H), 6.71 (d, 1H, J = 1.5 Hz), and 6.65-6.62 (m, 1H). rsc.org The protons of the ethyl group in the ethanesulfonyl substituent would be expected to produce a triplet and a quartet in the aliphatic region of the spectrum.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton. For unsubstituted aniline, the carbon attached to the amino group resonates at approximately δ 146 ppm, with other aromatic carbons appearing between δ 115 and 129 ppm. hmdb.cachemicalbook.com In this compound, the carbon atoms directly bonded to the chlorine and the sulfonyl group will experience significant shifts due to the electron-withdrawing nature of these substituents. mdpi.com The chemical shifts of the aromatic carbons can be used to probe the electronic properties of the substituents. mdpi.com

Table 1: Predicted NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| Aromatic CH | ~ 6.5 - 7.5 | ~ 115 - 140 |

| NH₂ | Broad singlet | - |

| CH₂ (ethyl) | Quartet | ~ 50 - 60 |

| CH₃ (ethyl) | Triplet | ~ 10 - 20 |

| C-NH₂ | - | ~ 145 - 150 |

| C-Cl | - | ~ 120 - 130 |

| C-SO₂ | - | ~ 135 - 145 |

Note: These are predicted values and may vary based on solvent and experimental conditions.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Fourier Transform Infrared (FTIR) and Raman spectroscopy, are used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of an aniline derivative will show characteristic peaks for the N-H stretching of the amine group, typically in the region of 3300-3500 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations appear around 3000-3100 cm⁻¹. researchgate.net The S=O stretching vibrations of the sulfonyl group are expected to be strong and appear in the range of 1300-1350 cm⁻¹ (asymmetric) and 1140-1160 cm⁻¹ (symmetric). The C-Cl stretching vibration will be observed in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. Aromatic ring vibrations often give strong signals in the Raman spectrum.

Table 2: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Stretching | 3300 - 3500 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Sulfonyl (S=O) | Asymmetric Stretching | 1300 - 1350 |

| Sulfonyl (S=O) | Symmetric Stretching | 1140 - 1160 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a destructive analytical technique that provides information about the molecular weight and structural features of a molecule through its fragmentation pattern. nih.gov For this compound (C₈H₁₀ClNO₂S), the expected molecular weight is approximately 219.69 g/mol . bldpharm.com

In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z corresponding to the molecular weight. Due to the presence of chlorine, an M+2 peak with about one-third the intensity of the M⁺ peak should be observed due to the natural abundance of the ³⁷Cl isotope. libretexts.org

Common fragmentation pathways for anilines involve cleavage of bonds adjacent to the functional groups. libretexts.org For this compound, fragmentation may involve the loss of the ethyl group, the entire ethanesulfonyl group, or other characteristic losses from the aromatic ring. researchgate.netmdpi.com

UV-Vis Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Aniline and its derivatives typically exhibit two absorption bands in the UV region. researchgate.netnist.gov These correspond to π → π* transitions of the benzene (B151609) ring. The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. The chloro and ethanesulfonyl groups, being electron-withdrawing, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted aniline.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are essential for separating components of a mixture, allowing for the assessment of purity and the monitoring of reaction progress.

Gas Chromatography (GC) for Volatile Species

Gas chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. epa.gov For the analysis of aniline derivatives, a capillary column, such as one coated with a non-polar or mid-polar stationary phase like SE-54, is often used. epa.gov The compound is vaporized and carried through the column by an inert gas, and its retention time is a characteristic property that can be used for identification. sigmaaldrich.comnih.gov A flame ionization detector (FID) or a nitrogen-phosphorus detector (NPD) can be used for detection, with the latter being more selective for nitrogen-containing compounds. epa.gov When coupled with a mass spectrometer (GC-MS), it provides definitive identification of the separated components based on their mass spectra. d-nb.infomdpi.com

Table 3: Mentioned Compound Names

| Compound Name |

|---|

| This compound |

| Aniline |

High-Performance Liquid Chromatography (HPLC) for Purity and Diastereomeric Ratio Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone analytical technique for assessing the purity and, when applicable, the diastereomeric ratio of pharmaceutical intermediates and active ingredients. For the compound this compound, HPLC offers the requisite sensitivity and resolution to separate the main component from potential process-related impurities and degradation products. Furthermore, specialized chiral HPLC methods can be developed to resolve and quantify stereoisomers.

Purity Assessment by Reverse-Phase HPLC

The purity of this compound is effectively determined using reverse-phase HPLC (RP-HPLC), a mode of chromatography that separates molecules based on their hydrophobicity. Given the aromatic and moderately polar nature of the target compound, a C18 or C8 stationary phase is typically employed.

A common approach involves using a buffered aqueous mobile phase with an organic modifier, such as acetonitrile (B52724) or methanol. The inclusion of a buffer is crucial for maintaining a consistent pH, which ensures reproducible retention times, particularly for ionizable compounds like anilines. An acidic pH, often achieved with phosphoric acid or formic acid, is generally preferred to ensure the aniline functional group is protonated, leading to sharper peaks and better chromatographic performance. sielc.comnih.gov Detection is most commonly performed using an ultraviolet (UV) detector, as the aromatic ring in this compound provides strong chromophores. nih.govmerckmillipore.com

A gradient elution, where the proportion of the organic solvent is increased over the course of the analysis, is often utilized to ensure that both more polar and less polar impurities are eluted and quantified within a reasonable timeframe.

Illustrative HPLC Method for Purity Determination:

| Parameter | Condition |

| Column | C18, 250 mm x 4.6 mm, 5 µm |

| Mobile Phase A | 0.1% Phosphoric Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 70% A to 30% A over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 240 nm |

| Injection Volume | 10 µL |

This table represents a typical starting point for method development. Actual conditions may vary based on the specific impurity profile.

The purity of a sample is determined by calculating the peak area of this compound as a percentage of the total peak area of all components in the chromatogram. Method validation would be performed according to regulatory guidelines to establish linearity, accuracy, precision, specificity, and sensitivity.

Diastereomeric Ratio Determination by Chiral HPLC

In instances where this compound is synthesized as a chiral molecule, possessing one or more stereocenters, the determination of the diastereomeric ratio is critical. This is particularly relevant if the compound is an intermediate for a stereospecific drug. As standard reverse-phase HPLC columns are achiral, they are incapable of separating enantiomers or diastereomers. Therefore, chiral HPLC methods are required.

The separation of stereoisomers is achieved by using a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used for the separation of a broad range of chiral compounds, including amines. nih.gov The separation mechanism relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the CSP, leading to different retention times for each stereoisomer.

The mobile phase composition, including the type of organic modifier (e.g., alcohols) and the presence of acidic or basic additives, can significantly influence the chiral recognition and, therefore, the resolution of the stereoisomers. nih.gov

Hypothetical Chiral HPLC Method for Diastereomeric Ratio:

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., Cellulose-based) |

| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 254 nm |

This table provides a hypothetical example. The selection of the chiral column and mobile phase is highly specific to the molecule and requires systematic screening.

Research Findings:

While specific HPLC methods for the diastereomeric separation of this compound are not prominently published, research on the chiral separation of other sulfinamides and related sulfur-containing chiral compounds demonstrates the feasibility of such analyses. For instance, studies on the synthesis of chiral sulfinamides have successfully employed chiral HPLC to determine the enantiomeric excess of the products, confirming the stereoselectivity of the reactions. acs.org The principles from these studies, involving the screening of various polysaccharide-based chiral columns and optimizing the mobile phase, would be directly applicable to developing a method for this compound if it were to exist as a mixture of diastereomers.

The diastereomeric ratio is calculated from the peak areas of the corresponding stereoisomers in the chromatogram.

Synthetic Transformations and Derivatization Strategies of 5 Chloro 2 Ethanesulfonyl Aniline

Chemical Modifications at the Aniline (B41778) Nitrogen Center

The lone pair of electrons on the aniline nitrogen atom makes it a nucleophilic center, susceptible to reactions with various electrophiles. However, the presence of the strongly electron-withdrawing ethanesulfonyl group at the ortho position significantly reduces the nucleophilicity of the aniline nitrogen. This electronic effect, coupled with steric hindrance, influences the conditions required for successful transformations.

Alkylation and Acylation Reactions

Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through various methods. Direct N-alkylation of anilines can be accomplished using alkyl halides, although the reduced nucleophilicity of 5-Chloro-2-(ethanesulfonyl)aniline may necessitate harsher reaction conditions, such as the use of strong bases like sodium hydride to generate the more reactive anilide anion. Alternative methods, such as reductive amination with aldehydes or ketones in the presence of a reducing agent (e.g., sodium borohydride), can also be employed. For instance, the reaction with a substituted benzyl alcohol in the presence of a cobalt-based catalyst has been shown to be effective for the N-alkylation of substituted anilines researchgate.net.

Acylation: Acylation of the aniline nitrogen to form amides is a common transformation. This is typically achieved by reacting the aniline with acyl chlorides or anhydrides in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrogen chloride byproduct researchgate.netresearchgate.net. The electron-withdrawing nature of the ortho-ethanesulfonyl group can make the acylation of this compound more challenging compared to unsubstituted aniline nih.gov. However, the use of highly reactive acylating agents or catalytic methods can facilitate this transformation. For electron-deficient anilines, coupling reagents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with 4-dimethylaminopyridine (DMAP) and a catalytic amount of 1-hydroxybenzotriazole (HOBt) can be effective for amide bond formation with carboxylic acids nih.gov.

Table 1: Representative Alkylation and Acylation Reactions of Anilines

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Strong base (e.g., NaH) | Secondary or Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing agent (e.g., NaBH₄) | Secondary or Tertiary Amine |

| N-Acylation | Acyl chloride or Anhydride, Base (e.g., Pyridine) | Amide |

| Amide Coupling | Carboxylic acid, Coupling agents (e.g., EDC, HOBt) | Amide |

Formation of Imine and Amide Derivatives

Imine Formation: Imines, or Schiff bases, are formed through the condensation reaction of anilines with aldehydes or ketones, typically under acidic catalysis to protonate the carbonyl oxygen and enhance its electrophilicity echemi.comchemistrysteps.comlibretexts.org. The reaction is generally reversible, and the removal of water is often necessary to drive the equilibrium towards the imine product echemi.com. For anilines with electron-withdrawing groups, the reaction rate may be slower, requiring longer reaction times or higher temperatures researchgate.net. The formation of N-sulfonyl imines from aldehydes and sulfonamides is also a well-established reaction, suggesting that the ethanesulfonyl group would be compatible with this transformation mdpi.comwikipedia.org.

Amide Derivatives: As discussed in the acylation section, amide derivatives are readily synthesized. These derivatives are of significant interest due to their prevalence in biologically active molecules. The synthesis of amide derivatives from substituted anilines can be achieved through a one-step reaction with amino acid esters sphinxsai.com. A variety of methods for the synthesis of amides from electron-deficient amines and carboxylic acids have been developed, utilizing different coupling reagents and reaction conditions nih.gov.

Table 2: Synthesis of Imine and Amide Derivatives from Anilines

| Derivative | General Reaction | Reagents |

| Imine | Condensation | Aldehyde or Ketone, Acid catalyst |

| Amide | Acylation/Coupling | Acyl chloride, Anhydride, or Carboxylic acid with coupling agents |

Sulfonyl Protecting Group Chemistry

The sulfonamide linkage is known for its stability, making sulfonyl groups effective protecting groups for amines orgsyn.orgyoutube.comorganic-chemistry.org. The aniline nitrogen of this compound can be further functionalized with a sulfonyl group to form a disulfonimide. More commonly in synthesis, a sulfonamide is used to protect a primary or secondary amine.

The deprotection of sulfonamides can be challenging and often requires harsh conditions. Common methods for cleaving the N-S bond include reductive cleavage using dissolving metals (e.g., sodium in liquid ammonia) or treatment with strong acids at elevated temperatures youtube.com. More recent methods have been developed for the chemoselective deprotection of sulfonamides under acidic conditions using trifluoromethanesulfonic acid organic-chemistry.orgresearchgate.net. The choice of deprotection conditions depends on the specific sulfonyl group and the presence of other functional groups in the molecule. For example, the 2-(trimethylsilyl)ethanesulfonyl (SES) group is a protecting group that can be removed under relatively mild, fluoride-mediated conditions orgsyn.org.

Reactions Involving the Ethanesulfonyl Moiety

The ethanesulfonyl group offers additional sites for chemical modification, including the ethyl chain and the sulfonyl group itself.

Modifications of the Ethyl Chain

Reactions at the Sulfonyl Group

The sulfonyl group is generally a robust and stable functional group. However, under certain conditions, it can undergo reactions such as reduction or cleavage of the carbon-sulfur bond.

Reduction of the Sulfonyl Group: The reduction of aryl alkyl sulfones to the corresponding sulfides can be achieved using strong reducing agents such as lithium aluminum hydride. However, this reagent can also reduce other functional groups that may be present in the molecule. A novel reduction of γ-sulfone sulfonyl chlorides to the corresponding ethyl sulfones using lithium aluminum hydride has been reported, where the chlorosulfonyl moiety acts as a leaving group researchgate.net.

Desulfonylation Reactions: The complete removal of the sulfonyl group, known as desulfonylation, is a synthetically useful transformation. This is typically achieved through reductive cleavage of the C-S bond wikipedia.orgyoutube.com. A variety of reducing agents can be employed, including sodium amalgam, samarium(II) iodide, and certain palladium complexes youtube.com. The cleavage of the aryl C-S bond in aryl alkyl sulfones is also possible under specific catalytic conditions nih.govrsc.orgmdpi.com. Recent developments have focused on desulfonylative cross-coupling reactions, where the sulfone acts as a leaving group, allowing for the formation of new carbon-carbon or carbon-heteroatom bonds mdpi.com.

Table 3: Reactivity of the Ethanesulfonyl Moiety

| Reaction Type | Description | Potential Reagents/Conditions |

| Modifications of the Ethyl Chain | ||

| α-Alkylation | Introduction of an alkyl group at the carbon adjacent to the sulfonyl group. | Strong base, Alkyl halide |

| Reactions at the Sulfonyl Group | ||

| Reduction to Sulfide (B99878) | Conversion of the sulfone to the corresponding sulfide. | Strong reducing agents (e.g., LiAlH₄) |

| Desulfonylation | Complete removal of the sulfonyl group. | Reductive cleavage agents (e.g., Na/Hg, SmI₂) |

| C-S Bond Cleavage | Cleavage of the bond between the aromatic ring and the sulfur atom. | Catalytic systems (e.g., Ni, Pd complexes) |

Aromatic Ring Functionalization and Substitution Reactions

The presence of three distinct substituents on the aniline ring—a chloro group, an ethanesulfonyl group, and an amino group—imparts a unique reactivity profile to the aromatic core of this compound. These groups exert competing electronic and steric effects, influencing the regioselectivity of substitution reactions.

Directed Aromatic Functionalization

The functionalization of the aromatic ring of this compound is governed by the directing effects of its substituents. The amino group is a strongly activating ortho-, para-director, meaning it promotes electrophilic substitution at the positions adjacent and opposite to it on the ring. wikipedia.orgucalgary.ca Conversely, the ethanesulfonyl group is anticipated to be a deactivating meta-director, drawing electron density from the ring and directing incoming electrophiles to the meta position. The chlorine atom is a deactivating ortho-, para-director. wikipedia.org

Palladium-Catalyzed Cross-Coupling Reactions

The chloro substituent at the C5 position of this compound serves as a handle for palladium-catalyzed cross-coupling reactions, a powerful set of tools for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples utilizing this compound are not extensively documented in readily available literature, the principles of established cross-coupling methodologies are directly applicable.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Resulting Bond | Potential Product Class |

| Suzuki-Miyaura Coupling | Organoboron Reagents | C-C | Aryl- or heteroaryl-substituted anilines |

| Buchwald-Hartwig Amination | Amines, Amides | C-N | Di- or tri-substituted anilines |

| Heck-Mizoroki Reaction | Alkenes | C-C | Alkenyl-substituted anilines |

| Sonogashira Coupling | Terminal Alkynes | C-C | Alkynyl-substituted anilines |

| Stille Coupling | Organotin Reagents | C-C | Aryl- or vinyl-substituted anilines |

These reactions typically employ a palladium catalyst, a suitable ligand (often a phosphine (B1218219) or N-heterocyclic carbene), and a base to facilitate the catalytic cycle. The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, the Suzuki-Miyaura coupling would enable the introduction of a wide range of aryl and heteroaryl groups by reacting this compound with the corresponding boronic acid or ester. Similarly, the Buchwald-Hartwig amination would allow for the formation of new C-N bonds, leading to more complex aniline derivatives.

Utilization as a Precursor in Complex Molecule Synthesis

The bifunctional nature of this compound, possessing both a nucleophilic amino group and an electrophilic aromatic ring (at the chloro-substituted carbon), makes it a valuable precursor for the synthesis of diverse and complex molecular scaffolds.

Scaffold Diversification through Condensation and Annulation Reactions

Condensation and annulation reactions are key strategies for building cyclic structures, and this compound can serve as a starting material in these transformations. The amino group can participate in reactions with carbonyl compounds to form imines, which can then undergo further cyclization reactions.

For example, in principle, this compound could be utilized in the synthesis of quinoline derivatives through reactions like the Vilsmeier-Haack reaction after appropriate functionalization. organicchemistrytutor.commolport.com This would involve the reaction of an activated aniline derivative with a formylating agent to generate an intermediate that can cyclize to form the quinoline ring system.

Similarly, the synthesis of benzodiazepines, a class of seven-membered heterocyclic compounds, often involves the condensation of an ortho-phenylenediamine with a 1,3-dicarbonyl compound or its equivalent. libretexts.orgwikipedia.orgbiosynth.com While this compound is not a direct precursor in this specific reaction, its derivatives could potentially be elaborated into the necessary ortho-diamino functionality to participate in such cyclizations, leading to novel benzodiazepine analogues.

Role as a Building Block for Heterocyclic Scaffolds

The structural motifs present in this compound make it a potential building block for a variety of heterocyclic scaffolds, which are prevalent in medicinal chemistry and materials science.

Table 2: Potential Heterocyclic Scaffolds from this compound

| Heterocyclic System | General Synthetic Strategy | Potential Role of this compound |

| Benzimidazoles | Condensation of an ortho-phenylenediamine with a carboxylic acid or aldehyde. bldpharm.comresearchgate.net | As a precursor to a substituted ortho-phenylenediamine derivative. |

| Quinoxalines | Condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. wikipedia.orgorganicchemistrytutor.combiosynth.comnih.gov | As a precursor to a substituted ortho-phenylenediamine derivative. |

| Phenothiazines | Thionation of a diarylamine or reaction of an aniline with sulfur. wikipedia.org | As the aniline component in a condensation/thionation sequence. |

The synthesis of benzimidazoles , for instance, typically requires an ortho-phenylenediamine. Chemical modification of this compound to introduce an additional amino group ortho to the existing one would render it a suitable substrate for condensation with aldehydes or carboxylic acids to form the benzimidazole core.

For the construction of quinoxalines , which are synthesized from ortho-phenylenediamines and 1,2-dicarbonyl compounds, a similar strategy of introducing an ortho-amino group would be necessary. wikipedia.orgorganicchemistrytutor.combiosynth.comnih.gov The resulting quinoxaline would bear the chloro and ethanesulfonyl substituents, allowing for further diversification.

The synthesis of phenothiazines can be achieved through various routes, including the reaction of an aniline with sulfur. wikipedia.org In this context, this compound could potentially serve as the aniline component, leading to the formation of a phenothiazine scaffold with a defined substitution pattern.

Emerging Trends and Future Perspectives in the Chemistry of Sulfonylanilines

Development of Novel Catalytic Systems for Efficient Synthesis

The creation of the C–N and C–S bonds necessary for assembling sulfonylanilines is a cornerstone of their synthesis. Modern catalysis offers powerful tools to achieve this with greater efficiency and precision than classical methods.

Recent research has demonstrated the effectiveness of calcium(II) triflimide (Ca(NTf₂)₂) in activating sulfonyl fluorides for reaction with a wide range of amines, including less nucleophilic anilines. acs.orgnih.gov This method is significant because sulfonyl fluorides are often more stable and easier to handle than the traditionally used sulfonyl chlorides. In a key study, the reaction between 4-cyanobenzenesulfonyl fluoride (B91410) and aniline (B41778) showed no product formation without the catalyst; however, in the presence of Ca(NTf₂)₂, the reaction was nearly complete within an hour, affording the corresponding sulfonamide in 85% yield. acs.org This catalytic system is essential for coupling electron-deficient sulfonyl fluorides with various amines, showcasing its broad applicability for synthesizing complex sulfonylanilines. acs.org The mechanism involves the calcium ion acting as a Lewis acid, coordinating to the sulfonyl group and facilitating nucleophilic attack by the aniline. nih.gov

| Sulfonyl Fluoride | Amine | Catalyst | Yield | Conditions |

|---|---|---|---|---|

| 4-Cyanobenzenesulfonyl fluoride | Aniline | None | No Reaction | t-Amyl alcohol, 60 °C, 24 h |

| 4-Cyanobenzenesulfonyl fluoride | Aniline | Ca(NTf₂)₂ | 85% | t-Amyl alcohol, 60 °C, 1 h |

Furthermore, metal catalysts like tin(II) triflate (Sn(OTf)₂) have been employed for specialized cyclization reactions that produce complex heterocyclic structures containing a sulfonamide moiety. nih.gov These advanced catalytic systems provide pathways to novel molecular architectures that would be difficult to access otherwise, expanding the chemical space available for drug discovery and materials science.

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from traditional batch processing to continuous flow chemistry represents a significant leap forward for the synthesis of sulfonylanilines and other chemical compounds. Flow chemistry offers enhanced safety by minimizing the volume of hazardous reagents at any given time, superior heat and mass transfer for better reaction control, and the potential for seamless scalability from laboratory to production. acs.orgrsc.orgflemingcollege.ca

The synthesis of sulfonyl chlorides, key precursors to sulfonylanilines, has been successfully adapted to a continuous flow process. One study utilized 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of thiols and disulfides. rsc.org Operating in a microreactor with a short residence time (41 seconds), this method achieved a remarkably high space-time yield and improved safety by preventing thermal runaway, a common risk in highly exothermic batch reactions. rsc.org

Similarly, the synthesis of sulfonamide libraries has been streamlined using flow reactors. acs.orgacs.org A fully automated two-step flow system has been developed for the N-alkylation of primary sulfonamides, enabling the rapid preparation of a 48-member library with high purity and good yields, eliminating the need for traditional column chromatography. acs.org This integration of flow chemistry with automation not only accelerates the synthesis process but also facilitates the rapid exploration of structure-activity relationships in drug discovery by allowing for the creation of large, diverse compound libraries. acs.orgacs.org

| Process | Method | Key Advantages | Reference |

|---|---|---|---|

| Sulfonyl Chloride Synthesis | Continuous Flow | High space-time yield (6.7 kg L⁻¹ h⁻¹), enhanced safety, short residence time (41 s). | rsc.org |

| Sulfonamide Library Synthesis | Automated Flow | Rapid generation of 48-member library, high purity (>80% for 88% of library), no purification needed. | acs.org |

| General Sulfonamide Synthesis | Flow Chemistry | Eco-friendly (green media, non-toxic reactants), waste minimization, scalable. | acs.org |

Exploration of Non-Classical Reaction Conditions (e.g., Photoredox, Electrochemistry)

In the quest for more sustainable and efficient chemical transformations, non-classical reaction conditions powered by light (photoredox catalysis) or electricity (electrochemistry) are gaining prominence. These methods can often proceed under mild, ambient temperature conditions and can enable unique reaction pathways not accessible through thermal methods.

Electrochemistry has emerged as a powerful, reagent-free method for constructing sulfonamides. Researchers have developed a direct electrochemical synthesis of sulfonamides from (hetero)arenes, sulfur dioxide (SO₂), and amines. nih.gov This method avoids the need to pre-functionalize the aromatic compound and uses the in-situ generated amidosulfinate intermediate as both a reactant and a supporting electrolyte. nih.govkit.edu The use of specific electrodes, like boron-doped diamond (BDD), allows for the selective formation of the desired C–S bond. nih.gov Another electrochemical approach involves the oxidative coupling of thiols and amines, which can be performed in either a batch or flow reactor, demonstrating the versatility of electrosynthesis. acs.org

Photoredox catalysis , which uses visible light to initiate chemical reactions, has also been successfully applied to the synthesis of sulfonyl-containing molecules. nih.govnih.govdomainex.co.uk One approach involves the photocatalytic reaction of N-arylacrylamides with arylsulfinic acids to create sulfonated oxindoles through a cascade C-S/C-C bond formation process in water, highlighting the method's green credentials. nih.gov Other photoredox methods have enabled the use of Katritzky salts as alkyl radical precursors for the insertion of sulfur dioxide, leading to a variety of sulfones. rsc.org These light-driven reactions provide novel and atom-economical routes to complex sulfonated structures under exceptionally mild conditions. nih.govdomainex.co.uk

Computational-Guided Design for Targeted Synthesis and Reactivity

Computational chemistry and in silico modeling have become indispensable tools in modern chemical research. By using methods like Density Functional Theory (DFT), chemists can predict the stability of molecules, rationalize reaction mechanisms, and design more effective synthetic strategies before ever stepping into the lab. nih.govnih.gov

In the context of sulfonylaniline chemistry, computational studies have been used to understand and optimize catalytic processes. For example, combined experimental and computational studies on the Ca(NTf₂)₂-catalyzed synthesis of sulfonimidamides (structural analogs of sulfonamides) from sulfonimidoyl fluorides and anilines revealed key mechanistic details. nih.govwur.nl The calculations showed that Ca(NTf₂)₂ forms a stable chelate with the sulfonimidoyl group, lowering the energy of the transition state and facilitating the reaction. The models also correctly predicted that the sulfonimidamide product would bind more strongly to the catalyst than the starting material, leading to product inhibition—an insight that helped guide the optimization of the reaction conditions to achieve full conversion. nih.govwur.nl

Furthermore, computational docking studies are used to predict how sulfonamide derivatives might bind to biological targets, such as enzymes. nih.gov This allows for the rational design of molecules with specific biological activities. By calculating binding energies and analyzing interactions within a protein's active site, researchers can prioritize the synthesis of compounds, like novel Schiff base sulfonamides, that are most likely to be effective, saving significant time and resources. nih.govnih.gov This synergy between computational prediction and experimental synthesis accelerates the discovery of new functional molecules. nih.gov

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 5-Chloro-2-(ethanesulfonyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves sulfonation of 5-chloro-2-nitroaniline followed by reduction. For example, sulfonation with ethanesulfonyl chloride in the presence of a base (e.g., NaHCO₃) under controlled pH (neutral to slightly basic) yields intermediates, which are then reduced using catalytic hydrogenation (10% Pd/C, H₂) or chemical reductants like NaBH₄ . Optimization includes temperature control (0–60°C), solvent selection (THF/H₂O mixtures), and stoichiometric ratios (e.g., 2.5 equiv of alkylating agents). Reaction monitoring via TLC or HPLC is critical to minimize byproducts such as dinitro derivatives .

Q. How can the purity and structural integrity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of analytical techniques:

- 1H/13C NMR : Confirm substitution patterns (e.g., ethanesulfonyl group at C2, chloro at C5) and amine proton integration .

- IR Spectroscopy : Identify characteristic S=O stretching (~1350 cm⁻¹) and N–H bending (~1600 cm⁻¹) .

- Mass Spectrometry : Validate molecular weight (e.g., m/z ≈ 220–230 for [M+H]+) and fragmentation patterns .

- HPLC with UV detection : Quantify purity (>95%) using reverse-phase columns (C18) and acetonitrile/water gradients .

Q. What are the solubility and stability profiles of this compound under varying conditions?

- Methodological Answer :

- Solubility : Moderately soluble in polar aprotic solvents (DMSO, DMF) and poorly soluble in water. Solubility can be enhanced via salt formation (e.g., HCl salts) .

- Stability : Degrades under strong acidic/basic conditions or prolonged exposure to light. Store in inert atmospheres (N₂/Ar) at –20°C in amber vials. Stability assays (e.g., accelerated aging at 40°C/75% RH) are recommended for long-term storage protocols .

Advanced Research Questions

Q. How does the ethanesulfonyl group influence the compound's reactivity in cross-coupling reactions?

- Methodological Answer : The ethanesulfonyl group acts as a strong electron-withdrawing group, activating the aromatic ring for nucleophilic substitution (e.g., SNAr) at the para position. For example, Suzuki-Miyaura coupling with aryl boronic acids requires Pd(PPh₃)₄ catalysts and mild bases (K₂CO₃) in THF at 60–80°C . Competing reactions (e.g., sulfonyl group reduction) can occur with stronger reductants like LiAlH₄, necessitating protective strategies (e.g., Boc protection of the amine) .

Q. What analytical techniques resolve contradictions in reported biological activity data (e.g., cytotoxicity vs. inactivity)?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. To address this:

- Dose-Response Curves : Establish IC50 values across multiple cell lines (e.g., HeLa, MCF-7) with controls for solvent effects (e.g., DMSO ≤0.1%) .

- Apoptosis Assays : Use Annexin V/PI staining and caspase-3 activation assays to differentiate cytotoxic mechanisms .

- Receptor Binding Studies : Screen against kinase targets (e.g., VEGFR2) via SPR or fluorescence polarization to validate hypothesized mechanisms .

Q. How can computational modeling predict the interaction of this compound with biological targets?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., G-quadruplex DNA or kinase domains) to identify binding poses. Focus on hydrogen bonding with the sulfonyl group and π-π stacking with the aromatic ring .

- MD Simulations : Assess stability of ligand-protein complexes over 100 ns trajectories (AMBER/CHARMM force fields) to evaluate binding free energies (MM-PBSA) .

- QSAR Models : Corrogate substituent effects (e.g., chloro vs. fluoro) on bioactivity using descriptors like logP, polar surface area, and HOMO-LUMO gaps .

Q. What strategies mitigate hazards during large-scale synthesis (e.g., handling ethanesulfonyl chloride precursors)?

- Methodological Answer :

- Safety Protocols : Use closed systems and scrubbers to neutralize HCl vapors (from sulfonyl chloride reactions) with NaOH solutions .

- Thermal Control : Employ jacketed reactors to maintain exothermic reactions below 30°C .

- Waste Management : Quench residual sulfonyl chlorides with ice-cold Na2SO3 solutions to prevent violent hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.